molecular formula C21H15Br3N2O2 B11991675 3-bromo-N-[[(3-bromobenzoyl)amino](4-bromophenyl)methyl]benzamide

3-bromo-N-[[(3-bromobenzoyl)amino](4-bromophenyl)methyl]benzamide

Cat. No.: B11991675
M. Wt: 567.1 g/mol
InChI Key: PRKYMARREKATDN-UHFFFAOYSA-N
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Description

3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide is a complex organic compound with the molecular formula C21H15Br3N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide typically involves multiple steps, including bromination, amidation, and coupling reactions. The starting materials often include bromobenzoyl chloride, bromophenylamine, and benzamide derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various functionalized benzamides.

Scientific Research Applications

3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide
  • 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide
  • 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide is unique due to its specific substitution pattern and the presence of multiple bromine atoms. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H15Br3N2O2

Molecular Weight

567.1 g/mol

IUPAC Name

3-bromo-N-[[(3-bromobenzoyl)amino]-(4-bromophenyl)methyl]benzamide

InChI

InChI=1S/C21H15Br3N2O2/c22-16-9-7-13(8-10-16)19(25-20(27)14-3-1-5-17(23)11-14)26-21(28)15-4-2-6-18(24)12-15/h1-12,19H,(H,25,27)(H,26,28)

InChI Key

PRKYMARREKATDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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